2-(4-Methylvaleryl)oxazole
Overview
Description
“2-(4-Methylvaleryl)oxazole” is a compound that belongs to the oxazole class of organic compounds. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
Oxazole compounds, including “2-(4-Methylvaleryl)oxazole”, can be synthesized using various strategies. One of the most appropriate strategies to prepare oxazole-based medicinal compounds is the van Leusen reaction, based on tosylmethylisocyanides (TosMICs) .
Molecular Structure Analysis
The oxazole ring, with one nitrogen atom and one oxygen atom, is known as a prime skeleton for drug discovery . Due to its structural and chemical diversity, oxazole-based molecules, as a central scaffold, enable different types of interactions with various receptors and enzymes, showing broad biological activities .
Chemical Reactions Analysis
Oxazole compounds, including “2-(4-Methylvaleryl)oxazole”, are involved in various chemical reactions. The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . The synthesis and reactions of oxazoles have been a significant area of research in organic chemistry .
Scientific Research Applications
Coordination Chemistry and Asymmetric Synthesis
- Oxazoline ligands, including 2-oxazolines, are used in transition metal-catalyzed asymmetric organic syntheses. They offer versatility in ligand design, straightforward synthesis from readily available precursors, and modulation of chiral centers near the donor atoms (Gómez, Muller, & Rocamora, 1999).
Organic Synthesis and Reactivity
- A study demonstrated an efficient modular synthesis of 2,4-oxazole via a gold-catalyzed oxidation strategy. This approach highlighted the reactivity of a gold carbene intermediate in forming the oxazole ring (Luo, Ji, Li, & Zhang, 2012).
- The kinetics of photo-oxidation of oxazole derivatives by singlet oxygen were investigated. This study provides insights into the reaction pathways and energetics of oxazole derivatives with singlet oxygen (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).
Photophysical Properties
- Research on oxazole-4-carboxylate derivatives revealed their potential as fluorescent probes due to their high fluorescence quantum yields and moderate solvent sensitivity. These properties make them suitable for use in various analytical and diagnostic applications (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Synthesis of Complex Natural Products
- Oxazoles have been utilized in the total synthesis of complex natural products, such as siphonazoles A and B. The study describes the use of an oxazole building block in the synthesis process, demonstrating its importance in organic chemistry (Zhang & Ciufolini, 2009).
Biological Activities
- Oxazoles and their derivatives exhibit a wide range of biological activities, making them valuable intermediates in medicinal chemistry. Their utility includes applications in the synthesis of drugs and therapeutic agents (Kakkar & Narasimhan, 2019).
Applications in Drug Discovery
- Oxazole compounds are important in drug discovery due to their ability to bind with various enzymes and receptors. They show potential in anticancer research and the development of new drugs (Chiacchio et al., 2020).
Future Directions
Oxazole-based molecules, including “2-(4-Methylvaleryl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . They are becoming a significant heterocyclic nucleus valuable for drug discovery and synthesis . Therefore, the future directions in this field may involve the development of new synthesis methods and the exploration of their various biological activities.
properties
IUPAC Name |
4-methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)3-4-8(11)9-10-5-6-12-9/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBWULJUGUYPFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=NC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642060 | |
Record name | 4-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylvaleryl)oxazole | |
CAS RN |
898759-29-0 | |
Record name | 4-Methyl-1-(2-oxazolyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1-(1,3-oxazol-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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